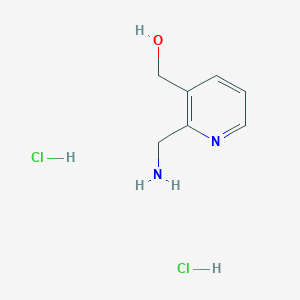

(2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

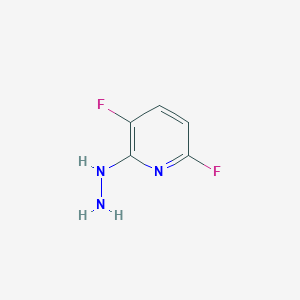

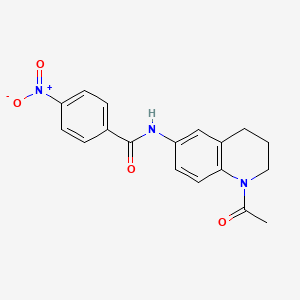

“(2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride” is a chemical compound with the CAS Number: 1159812-22-2 . Its molecular weight is 211.09 and its molecular formula is C7H12Cl2N2O . The IUPAC name for this compound is [2-(aminomethyl)-3-pyridinyl]methanol dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.2ClH/c8-4-7-6(5-10)2-1-3-9-7;;/h1-3,10H,4-5,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 0-8 °C . .Applications De Recherche Scientifique

Electrocatalyst in Carbon Dioxide Reduction

(Seshadri et al., 1994) discuss a novel homogeneous catalyst for the reduction of CO2 to methanol, involving pyridinium ion, which shows similarities to the pyridine derivatives in the target compound.

Synthesis of Pyridines

(Kimpe et al., 1996) describe an efficient process for converting cyclic six-membered imines into pyridines, showcasing the importance of pyridine structures, as found in the target compound.

Antimicrobial Activity

(Patel et al., 2011) explore the synthesis of new pyridine derivatives with in vitro antimicrobial activity, highlighting the potential biomedical applications of such compounds.

Catalytic Hydrogenation Studies

(Sukhorukov et al., 2008) study the catalytic hydrogenation of compounds, providing insights into reactions involving pyridine derivatives.

Solution Studies with Alcohols

(Nakanishi et al., 1970) investigate the excess volumes in binary solutions of alcohols, relevant to understanding the behavior of compounds like the target chemical in solutions.

Methanol Dehydrogenase Enzyme Structure

(White et al., 1993) delve into the structure of methanol dehydrogenase, which involves pyridine structures, indicating the biological significance of similar compounds.

Hydrogen-Bonded Polymer Formation

(Litvinov et al., 1991) discuss the formation of hydrogen-bonded polymers from pyridine derivatives, demonstrating the potential for creating novel polymeric structures.

Organocatalysts in Asymmetric Reactions

(Reyes-Rangel et al., 2016) explore the synthesis of diamine derivatives of pyridine-based compounds, showing their utility as organocatalysts in chemical reactions.

Amino Acid Chromatography

(Camel et al., 1992) describe the subcritical fluid chromatography of amino acids, where pyridine-based solvents are used, relevant to analytical chemistry applications.

Molecular Capsule Formation

(Shivanyuk et al., 2003) investigate the formation of molecular capsules involving pyrrogallolarenes, which can relate to the structural properties of pyridine derivatives.

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

[2-(aminomethyl)pyridin-3-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-7-6(5-10)2-1-3-9-7;;/h1-3,10H,4-5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVGRMDIGKOXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2826436.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2826437.png)

![Thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B2826438.png)

![2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2826440.png)